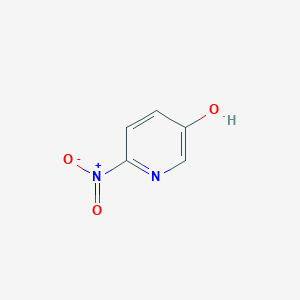

5-Hydroxy-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFLBSBHQDJFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376515 | |

| Record name | 5-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15206-26-5 | |

| Record name | 5-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2-nitropyridine.

Introduction

This compound, also known by its tautomeric name 5-nitro-2-pyridone, is a key heterocyclic organic compound. It serves as a vital intermediate in the synthesis of a wide range of molecules within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group, makes it a versatile building block for developing more complex compounds, including antiviral and antibacterial agents.[1]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data summaries, and workflow visualizations to support researchers in their work. A crucial chemical feature of this compound is its existence in a tautomeric equilibrium between the hydroxy-pyridine and the more stable pyridone form.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 5-Nitro-2-pyridinol, 5-Nitro-2(1H)-pyridinone, 5-Nitro-2-pyridone[2]

-

CAS Number: 5418-51-9[3]

-

Molecular Formula: C₅H₄N₂O₃[3]

-

Molecular Weight: 140.10 g/mol [4]

Synthesis Methodologies

Several synthetic routes to this compound have been established. The most common methods start from readily available pyridine derivatives such as 2-aminopyridine or 2-amino-5-nitropyridine.

One-Pot Synthesis from 2-Aminopyridine

A highly efficient one-pot method involves the nitration of 2-aminopyridine followed by a diazotization and hydrolysis sequence.[5] This process avoids the isolation of intermediates, which can streamline production and reduce waste.[5][6]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 3. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Hydroxy-2-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitropyridine, also known as 2-hydroxy-5-nitropyridine or 5-nitro-2-pyridinol, is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and handling, tailored for professionals in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

This compound is typically a crystalline solid at room temperature, with its appearance ranging from white to light yellow or beige, depending on its purity.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Appearance | White to gray to brown or light yellow to beige crystalline powder | [1] |

| Melting Point | 185 - 192 °C | [2] |

| Boiling Point | 443.8 °C (Predicted) | [3] |

| Solubility | Soluble in hot water and alkali liquors; sparingly soluble in most common organic solvents.[1][4] | [1][4] |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic pyridine ring.

Tautomerism: A key chemical feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. This compound can exist in equilibrium with 5-nitro-2(1H)-pyridinone. The position of this equilibrium can be influenced by factors such as the solvent and pH.

References

In-Depth Technical Guide on the Prospective Crystal Structure Analysis of 5-Hydroxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitropyridine is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and materials engineering. To date, a definitive experimental crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the methodologies required for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, based on established protocols for analogous compounds. Furthermore, it presents a prospective analysis of its potential crystal structure and intermolecular interactions, offering a valuable resource for researchers embarking on the structural characterization of this and related nitropyridine derivatives.

Introduction

This compound belongs to the nitropyridine family, a class of compounds extensively studied for their diverse chemical reactivity and biological activities. The presence of both a hydroxyl (electron-donating) and a nitro (electron-withdrawing) group on the pyridine ring suggests the potential for interesting electronic properties and intermolecular interactions, which are best understood through detailed crystal structure analysis. This document outlines the necessary experimental procedures to achieve this and provides a theoretical framework for what might be expected.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-hydroxypyridine. The following protocol is adapted from established methods.

Materials:

-

3-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃, sp gr 1.50)

-

Ice

-

Water

-

Ether or Methylene Chloride

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

With efficient stirring and cooling in an ice-water bath, gradually add 3-hydroxypyridine to concentrated sulfuric acid. Maintain the temperature below 30°C.

-

Prepare a cold mixture of nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the pyridine solution, keeping the reaction temperature between 40-45°C.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Pour the mixture into a beaker of ice and water.

-

Neutralize the solution to a pH of 1-4.

-

Extract the product using ether or methylene chloride.

-

Dry the organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by sublimation or recrystallization.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. Slow evaporation is a widely used and effective method.

Materials:

-

Purified this compound

-

A suitable solvent (e.g., methanol, ethanol, or a solvent mixture)

-

Small, clean vials or beakers

-

Parafilm or a loosely fitting cap

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and pierce a few small holes in it, or use a cap that is not airtight. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure can be determined using SCXRD.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities of the reflections.

-

Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure should have low residual factors (R-factors) and a good-of-fit (GOOF) value.

-

Prospective Crystal Structure Data

While experimental data is unavailable, we can anticipate some structural features based on related compounds. The data presented in Table 1 are hypothetical and serve as a guide for what might be expected from an experimental determination.

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pca2₁) |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 (for monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 500 - 1000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.5 - 1.7 |

| Hydrogen Bonding | Expected O-H···N or O-H···O interactions |

| π-π Stacking | Likely between pyridine rings |

Table 1: Prospective Crystallographic Data for this compound.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational framework for the successful crystal structure analysis of this compound. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance the understanding and application of this compound. The prospective data and workflow visualization serve as valuable tools for planning and executing these experiments. The determination of the crystal structure of this compound will undoubtedly contribute to the broader fields of medicinal chemistry and materials science.

Solubility Profile of 2-Hydroxy-5-nitropyridine in Organic Solvents: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-hydroxy-5-nitropyridine. It is important to note that literature primarily addresses the isomer 2-hydroxy-5-nitropyridine, while data for 5-hydroxy-2-nitropyridine is exceptionally scarce. This document focuses on the former, presenting qualitative solubility information, a detailed experimental protocol for solubility determination, and a workflow diagram to aid in experimental design.

Data Presentation: Qualitative Solubility of 2-Hydroxy-5-nitropyridine

Currently, there is a lack of quantitative solubility data for 2-hydroxy-5-nitropyridine in public literature. The available information is qualitative and is summarized in the table below.

| Solvent | Temperature | Solubility |

| Hot Water | Elevated | Soluble[1][2] |

| Alkali Liquor | Ambient | Soluble[1][2] |

| Most Organic Solvents | Ambient | Insoluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble[1] |

| Methanol | Ambient | Very Slightly Soluble[1] |

| Ethanol | Ambient | Better solubility than in water[3] |

| Dichloromethane | Ambient | Better solubility than in water[3] |

Experimental Protocols: Gravimetric Method for Solubility Determination

For researchers seeking to quantify the solubility of 2-hydroxy-5-nitropyridine, the gravimetric method is a reliable and well-established technique. The following protocol outlines the steps for determining the solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of 2-hydroxy-5-nitropyridine in a specific organic solvent at a controlled temperature.

Materials:

-

2-hydroxy-5-nitropyridine

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-hydroxy-5-nitropyridine to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of solid material.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature, avoiding the transfer of any solid particles.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Record the exact weight of the dish/vial with the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used to ensure complete removal of the solvent without decomposing the solute.

-

Once the solvent is fully evaporated, place the dish/vial in an oven at a temperature below the melting point of 2-hydroxy-5-nitropyridine to dry the solid residue to a constant weight.

-

Cool the dish/vial in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final constant weight of the dish/vial with the dry solid.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of 2-hydroxy-5-nitropyridine.

Caption: Gravimetric Method Workflow.

References

A Comprehensive Technical Guide to 2-Hydroxy-5-nitropyridine (CAS 5418-51-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, synthesis, and hazards associated with 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Properties and Identification

2-Hydroxy-5-nitropyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 5-position.[1] It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, it is a precursor in the synthesis of Sofinicline.[2]

Table 1: Chemical and Physical Properties of 2-Hydroxy-5-nitropyridine

| Property | Value | Source(s) |

| CAS Number | 5418-51-9 | [3][4][5] |

| Molecular Formula | C₅H₄N₂O₃ | [3][4][5] |

| Molecular Weight | 140.10 g/mol | [4][6] |

| Appearance | Light yellow to beige crystalline powder | [6] |

| Melting Point | 188-191 °C | [6] |

| Solubility | Soluble in hot water and alkali liquors; sparingly soluble in water; insoluble in most organic solvents. | [1][6] |

| pKa | 8.06 ± 0.10 (Predicted) | [1] |

| InChI | InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8) | [3][4] |

| InChIKey | XKWSQIMYNVLGBO-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=O)N=C(C1)--INVALID-LINK--[O-] | [1] |

Synthesis of 2-Hydroxy-5-nitropyridine

Several synthetic routes to 2-Hydroxy-5-nitropyridine have been reported, primarily starting from 2-aminopyridine or 2-amino-5-nitropyridine.

Synthesis from 2-Aminopyridine (One-Pot Method)

A one-pot synthesis method starting from 2-aminopyridine offers an efficient route.[7] This process involves the nitration of 2-aminopyridine followed by a diazotization reaction.

Experimental Protocol:

-

In a reaction vessel, add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[7]

-

Add concentrated nitric acid, with a molar ratio of nitric acid to 2-aminopyridine between 0.9:1 and 1.0:1.[7]

-

After the addition is complete, stir the mixture at 40-50 °C.[7]

-

Upon completion of the nitration, quench the reaction by adding the solution to water, controlling the temperature between 0-10 °C.[7]

-

Perform a diazotization reaction by the dropwise addition of an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to 2-aminopyridine should be between 1.5:1 and 1.7:1.[7]

-

Adjust the acid concentration by adding a suitable amount of ammonia water.[7]

-

Filter the resulting solution and dry the filter cake to obtain 2-Hydroxy-5-nitropyridine.[7]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Hydroxy-5-Nitropyridine [jubilantingrevia.com]

- 3. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 4. 2-Hydroxy-5-nitropyridine 97 5418-51-9 [sigmaaldrich.com]

- 5. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of nitropyridines, a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of a nitro group profoundly alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic attack while strongly activating it for nucleophilic substitution. This dual nature makes nitropyridines versatile intermediates for the synthesis of a wide array of functionalized molecules. This document details the reaction mechanisms, regioselectivity, and quantitative data of these transformations, supplemented with detailed experimental protocols and logical diagrams to facilitate a deeper understanding and practical application.

The Electronic Influence of the Nitro Group on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the carbocyclic system. This effect is particularly pronounced at the α (2,6) and γ (4) positions. The addition of a strongly electron-withdrawing nitro group (—NO₂) further depletes the ring of electron density through both inductive (-I) and resonance (-R) effects. This severe electron deficiency dictates the reactivity of nitropyridines, making electrophilic substitution exceedingly difficult and nucleophilic substitution the predominant and synthetically useful pathway.

Electrophilic Aromatic Substitution: A Challenging Transformation

Direct electrophilic aromatic substitution (EAS) on nitropyridines is generally not a viable synthetic route. The combined electron-withdrawing effects of the ring nitrogen and the nitro group create a highly electron-poor system that is resistant to attack by electrophiles. Reactions such as nitration or halogenation, which are common for benzene derivatives, typically fail or require exceptionally harsh conditions with poor yields.

A more successful strategy involves the N-oxidation of the pyridine ring prior to electrophilic attack. The N-oxide functionality is an activating group that can donate electron density back to the ring, thereby facilitating electrophilic substitution, particularly at the 4-position. The N-oxide can then be removed in a subsequent step.

Example: Nitration of Pyridine-N-Oxide

A common method to introduce a nitro group onto a pyridine ring is through the nitration of pyridine-N-oxide. The N-oxide group activates the ring, directing the nitration primarily to the 4-position.

Nucleophilic Substitution Reactions: The Predominant Reactive Pathway

Nitropyridines are highly susceptible to nucleophilic attack, providing a robust platform for the synthesis of substituted pyridines. The nitro group, particularly when positioned ortho or para to a leaving group or a hydrogen atom, effectively stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group (typically a halide) on the nitropyridine ring. The reaction proceeds via a two-step addition-elimination mechanism. The rate and regioselectivity of the reaction are dictated by the position of the nitro group relative to the leaving group. Activation is most effective when the nitro group is at the 2- or 4-position relative to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate by both the nitro group and the ring nitrogen.

Quantitative Comparison of SNAr Reactivity

The reactivity of chloronitropyridine isomers varies significantly based on the substitution pattern. The following table summarizes the second-order rate constants for the reaction of various isomers with piperidine, providing a clear quantitative comparison.[1]

| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |

| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |

| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |

| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |

| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |

| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |

| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[2][3][4] In this reaction, a carbanion bearing a leaving group at the nucleophilic carbon atom attacks the ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. Following the formation of the anionic σ-adduct, a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring restores aromaticity.

Examples of Vicarious Nucleophilic Substitution on 3-Nitropyridines

The following table presents the yields of VNS reactions between various 3-nitropyridine derivatives and sulfone-stabilized carbanions.[2][3]

| 3-Nitropyridine Substrate | Alkyl Phenyl Sulfone Reagent | Product | Yield (%) |

| 3-Nitropyridine | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 85 |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 81 |

| 3-Nitropyridine | Isobutyl phenyl sulfone | 4-Isobutyl-3-nitropyridine | 92 |

| 2-Chloro-3-nitropyridine | Methyl phenyl sulfone | 2-Chloro-4-methyl-3-nitropyridine | 71 |

| 2-Methoxy-3-nitropyridine | Methyl phenyl sulfone | 2-Methoxy-4-methyl-3-nitropyridine | 83 |

Detailed Experimental Protocols

Synthesis of 4-Nitropyridine N-Oxide via Electrophilic Nitration

Objective: To synthesize 4-nitropyridine N-oxide by the electrophilic nitration of pyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Acetone

Procedure:

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.

-

Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

-

Nitration: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from acetone to yield pure 4-nitropyridine N-oxide.

Synthesis of 2-Chloro-5-nitropyridine

Objective: To synthesize 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

40 wt% aqueous sodium hydroxide solution (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.

-

Chlorination: Stir the mixture and heat to 100-105°C for 5 hours.

-

Work-up: After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure. Slowly pour the residue into 120 g of ice water with vigorous stirring.

-

Neutralization and Extraction: Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution. Separate the layers and extract the aqueous layer three times with dichloromethane.

-

Isolation: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the dichloromethane by distillation to obtain 2-chloro-5-nitropyridine.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize N-benzyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine and benzylamine.

Materials:

-

2-Chloro-5-nitropyridine

-

Benzylamine

-

Triethylamine

-

Anhydrous ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

-

Reagent Addition: Dissolve the starting material in anhydrous ethanol (to a concentration of approx. 0.1 M). Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Protocol for Vicarious Nucleophilic Substitution (VNS)

Objective: To synthesize 4-methyl-3-nitropyridine from 3-nitropyridine and methyl phenyl sulfone.

Materials:

-

3-Nitropyridine

-

Methyl phenyl sulfone

-

Potassium hexamethyldisilazide (KHMDS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl phenyl sulfone (1.2 equiv) in anhydrous DMF.

-

Carbanion Formation: Cool the solution to -60°C. Add a solution of KHMDS (2.5 equiv) in THF dropwise, maintaining the temperature below -50°C. Stir the mixture for 15 minutes at this temperature to ensure complete carbanion formation.

-

Nucleophilic Attack: Add a solution of 3-nitropyridine (1.0 equiv) in anhydrous DMF dropwise to the carbanion solution at -60°C. The reaction mixture typically develops a deep color. Stir for 3 minutes at this temperature.[3]

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up and Isolation: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-3-nitropyridine.

Visualizations of Reaction Mechanisms and Workflows

Reaction Mechanisms

Caption: General mechanism of SNAr on a chloronitropyridine.

Caption: General mechanism of VNS on 3-nitropyridine.

Experimental Workflow

References

The Intricacies of Pyridine Nitration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms governing the nitration of pyridine, a fundamental transformation in the synthesis of valuable nitrogen-containing heterocyclic compounds. Understanding the nuances of these mechanisms is paramount for researchers and professionals in drug development and materials science, where precise control over regioselectivity and yield is critical. This document details the challenges associated with direct nitration, explores more efficient alternative pathways, and presents key quantitative data and experimental protocols.

The Challenge of Direct Electrophilic Nitration

Pyridine's electronic nature presents a significant hurdle for direct electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom makes it a potent site for electrophilic attack, and under the strongly acidic conditions required for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is readily protonated. This protonation forms the pyridinium ion, which is highly electron-deficient and thus strongly deactivated towards further electrophilic attack on the ring.[1][2] Consequently, direct nitration of pyridine requires harsh reaction conditions, such as high temperatures and the use of fuming nitric acid, and typically results in very low yields of the desired 3-nitropyridine.[1][3] The positions ortho (2- and 6-) and para (4-) to the nitrogen are the most deactivated, leading to preferential, albeit inefficient, substitution at the meta (3- and 5-) positions.[3][4]

Alternative Strategies for Pyridine Nitration

To circumvent the challenges of direct nitration, several more effective strategies have been developed. These methods either modify the pyridine ring to make it more susceptible to nitration or employ alternative reaction mechanisms that do not proceed via a classical EAS pathway.

Nitration of Pyridine-N-Oxide

A widely employed and effective method involves the initial oxidation of pyridine to pyridine-N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and directs the incoming nitro group to this position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine. This approach offers significantly higher yields compared to direct nitration.[5][6]

The Dinitrogen Pentoxide (DNP) Method: A Mechanistic Detour

A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅). This method, often referred to as Bakke's procedure, provides good yields of 3-nitropyridine.[1] The reaction is believed to proceed through a mechanism that is distinct from direct electrophilic substitution.

The proposed mechanism involves the initial formation of an N-nitropyridinium ion.[1][7] Subsequent treatment with a nucleophile, such as sulfur dioxide or sodium bisulfite, leads to the formation of unstable dihydropyridine intermediates.[7][8] The final step is a regioselective[3][9] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, followed by rearomatization to yield 3-nitropyridine.[1][8] This pathway bypasses the highly deactivated pyridinium ion intermediate of direct nitration.

Quantitative Data Summary

The following table summarizes the typical yields for different pyridine nitration methods, providing a clear comparison of their efficiencies.

| Nitration Method | Product | Typical Yield (%) | References |

| Direct Nitration (HNO₃/H₂SO₄) | 3-Nitropyridine | Very Low | [1] |

| Nitration of Pyridine-N-Oxide | 4-Nitropyridine-N-Oxide | 42 | [5] |

| Dinitrogen Pentoxide (N₂O₅) followed by NaHSO₃ | 3-Nitropyridine | 77 | [1] |

| Nitric Acid in Trifluoroacetic Anhydride | 3-Nitropyridines | 10-83 | [6][10] |

Experimental Protocols

General Procedure for the Nitration of Pyridine-N-Oxide

This protocol is adapted from established laboratory procedures for the synthesis of 4-nitropyridine-N-oxide.[5]

1. Preparation of the Nitrating Mixture:

-

In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring.

-

Allow the mixture to warm to room temperature before use.

2. Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.

-

Heat the pyridine-N-oxide to 60°C.

3. Addition of Nitrating Agent:

-

Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over a period of 30 minutes.

-

The internal temperature will initially drop to around 40°C.

4. Reaction:

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

5. Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the solution by the portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause the precipitation of a yellow solid.

-

Collect the crude product by filtration.

-

The crude product can be purified by recrystallization from acetone.

General Procedure for the Nitration of Pyridine using Dinitrogen Pentoxide

This protocol is based on the general principles of Bakke's procedure.[1][7]

1. Formation of the N-nitropyridinium salt:

-

In a suitable organic solvent (e.g., CH₂Cl₂ or liquid SO₂), treat pyridine with a solution of dinitrogen pentoxide (N₂O₅) at a low temperature to form the N-nitropyridinium salt.

2. Nucleophilic Addition and Rearrangement:

-

To the solution containing the N-nitropyridinium salt, add an aqueous solution of sodium bisulfite (NaHSO₃) or bubble sulfur dioxide (SO₂) gas through the mixture.

-

This initiates the formation of dihydropyridine intermediates and the subsequent[3][9] sigmatropic rearrangement.

3. Work-up:

-

After the reaction is complete, neutralize the mixture and extract the 3-nitropyridine with a suitable organic solvent.

-

The product can be purified by standard techniques such as chromatography or distillation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways for the nitration of pyridine.

Caption: Overview of Pyridine Nitration Pathways.

Caption: Mechanism of the DNP Method for Pyridine Nitration.

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

A Technical Guide to the Discovery and History of Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyridine derivatives. These compounds are pivotal precursors in the development of a wide range of pharmaceuticals, agrochemicals, and materials. This document details key historical synthetic routes, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for seminal reactions.

Early Discoveries and the Challenge of Pyridine Nitration

The pyridine ring, an aromatic heterocycle, presents a significant challenge to direct electrophilic substitution, such as nitration. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making reactions sluggish and often requiring harsh conditions.[1][2] Early attempts at direct nitration of pyridine resulted in very low yields and were of little synthetic value.[3]

A breakthrough in the synthesis of nitropyridines came with the understanding that modifying the pyridine ring could facilitate nitration. The oxidation of the pyridine nitrogen to form a pyridine N-oxide was a pivotal discovery.[1] The N-oxide group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. This strategy allows for the synthesis of 4-nitropyridine-N-oxide, which can then be deoxygenated to yield 4-nitropyridine.[4][5]

Another significant historical development was the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914.[6] This reaction provides a direct method for the amination of pyridine to produce 2-aminopyridine derivatives using sodium amide.[6][7] These aminopyridines can then serve as precursors for the synthesis of other substituted pyridines. The Chichibabin reaction is a nucleophilic substitution of a hydride ion.[6]

Key Synthetic Methodologies

The synthesis of nitropyridine derivatives has evolved significantly over the years, with several key methodologies becoming standard in both laboratory and industrial settings.

Nitration of Pyridine N-Oxide

The nitration of pyridine N-oxide is a widely used method for the preparation of 4-nitropyridine-N-oxide. This intermediate is a versatile precursor for various 4-substituted pyridines.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide [4][8]

-

Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring.[8] Allow the mixture to warm to 20°C before use.[8]

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.[8]

-

Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40°C.[8]

-

Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[4][8]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.[8] Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause a yellow solid to precipitate.[4][8]

-

Isolation: Collect the solid by filtration. Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone.[4][8]

The Chichibabin Amination Reaction

The Chichibabin reaction is a classic method for producing 2-aminopyridine, a key intermediate for many derivatives.[7][9]

Experimental Protocol: Synthesis of 2-Aminopyridine via Chichibabin Reaction [6][10]

-

Reaction Setup: In a reaction vessel suitable for high temperatures and inert atmosphere, dissolve pyridine in an inert solvent such as xylene or toluene.[6][10]

-

Reagent Addition: Add sodium amide (NaNH₂) to the pyridine solution. The reaction can also be carried out at low temperatures in liquid ammonia using potassium amide (KNH₂).[7]

-

Heating: Heat the reaction mixture. The temperature will depend on the solvent used (e.g., boiling toluene).[10]

-

Reaction Monitoring: The progress of the reaction can be monitored by the evolution of hydrogen gas.[6]

-

Quenching and Work-up: After the reaction is complete, cool the mixture and carefully quench with water to hydrolyze the sodium salt of the product.[7][10] An acidic workup may be required to ensure the formation of 2-aminopyridine.[6]

-

Isolation: The product can be isolated by extraction and further purified by distillation or recrystallization.

Synthesis of Chloropyridine Precursors

2-Chloropyridine is a crucial starting material for the synthesis of various nitropyridine derivatives and other substituted pyridines.[11][12]

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-oxide [13][14]

-

Reaction Setup: In a flask, dissolve 9.5 g (100 mmol) of pyridine-N-oxide and 12.1 g (120 mmol) of triethylamine in 76-100 mL of dichloromethane.[13]

-

Reagent Addition: Prepare a solution of 18.7 g (120 mmol) of phosphorus oxychloride (POCl₃) in 50 mL of dichloromethane. Add this solution dropwise to the stirred pyridine-N-oxide solution at 10°C.[13]

-

Reaction: Stir the reaction mixture for 30 minutes at room temperature and then reflux for 1 hour.[13]

-

Work-up: Pour the mixture into 30 mL of water and neutralize with 2M NaOH.[13]

-

Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate to obtain 2-chloropyridine. This method can achieve a yield of up to 90% with high regioselectivity.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of important pyridine derivatives.

Table 1: Synthesis of 4-Nitropyridine-N-oxide

| Parameter | Value | Reference |

| Starting Material | Pyridine-N-oxide | [8] |

| Nitrating Agent | HNO₃ / H₂SO₄ | [8] |

| Reaction Temperature | 125-130°C | [8] |

| Reaction Time | 3 hours | [8] |

| Yield | 42% | [8] |

Table 2: Synthesis of 2-Chloropyridine

| Parameter | Value | Reference |

| Starting Material | Pyridine-N-oxide | [13] |

| Chlorinating Agent | POCl₃ | [13] |

| Additive | Triethylamine | [13] |

| Reaction Temperature | Reflux | [13] |

| Yield | 90% | [14] |

| Selectivity (2-chloro) | 99.2% | [14] |

Table 3: Synthesis of 2-Aminopyridines from 2-Mercaptopyridine Precursor [15]

| Entry | Amine | Conditions | Yield (%) |

| a | Pyrrolidine | A: 50 °C | 83 |

| b | Piperidine | B: rt | 85 |

| c | Morpholine | C: 50 °C | 92 |

| d | N-Methylpiperazine | C: 50 °C | 95 |

| e | Benzylamine | C: 50 °C | 91 |

| Conditions: A: 4.0 eq. amine, DMSO, 50 °C; B: neat amine, rt; C: neat amine, 50 °C. |

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key reaction mechanisms and experimental workflows.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Chichibabin Reaction | PPTX [slideshare.net]

- 10. chemistnotes.com [chemistnotes.com]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 12. chempanda.com [chempanda.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 2-Hydroxy-5-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a one-pot synthesis of 2-hydroxy-5-nitropyridine, an important intermediate in the pharmaceutical and agrochemical industries. The described method, adapted from patent CN112745259A, offers a streamlined and efficient alternative to traditional multi-step procedures by combining nitration and diazotization reactions in a single reaction vessel.[1][2] This process minimizes waste and reduces production costs.[1][2] This application note includes a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow to facilitate successful implementation in a laboratory setting.

Introduction

2-Hydroxy-5-nitropyridine is a key building block in the synthesis of various bioactive molecules, including antimalarial drugs and fungicides.[2] Traditional synthesis methods often involve separate steps for the nitration of an aminopyridine precursor followed by hydrolysis, a process that can be time-consuming and generate significant aqueous waste.[2] The one-pot method presented here circumvents these issues by performing the nitration of 2-aminopyridine and the subsequent diazotization and hydrolysis in a continuous sequence. This approach not only improves efficiency but also simplifies the purification process.[1]

Reaction Scheme

The overall transformation involves the conversion of 2-aminopyridine to 2-hydroxy-5-nitropyridine in a one-pot process. The reaction proceeds through the nitration of the pyridine ring, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol

This protocol is based on the method described in patent CN112745259A.[1]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Nitrite (NaNO₂)

-

Ammonia Water (NH₃·H₂O)

-

Deionized Water

-

Ice

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Nitration:

-

In a reaction vessel, add concentrated sulfuric acid.

-

While stirring and maintaining the temperature between 10-20 °C using an ice bath, add 2-aminopyridine in portions. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[1]

-

Once the 2-aminopyridine has dissolved, add concentrated nitric acid dropwise, ensuring the temperature remains between 10-20 °C. The molar ratio of concentrated nitric acid to 2-aminopyridine should be in the range of 0.9:1 to 1.0:1.[1]

-

After the addition is complete, raise the temperature to 40-50 °C and continue stirring for 4-5 hours.[1]

-

-

Quenching and Diazotization:

-

Prepare a separate vessel with ice water.

-

Slowly add the reaction mixture from the nitration step to the ice water, ensuring the temperature of the quenched solution is maintained between 0-10 °C.[1]

-

Prepare an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to the initial 2-aminopyridine should be between 1.5:1 and 1.7:1.[1]

-

Add the sodium nitrite solution dropwise to the quenched reaction mixture while vigorously stirring and maintaining the temperature at 0-10 °C.[1]

-

-

Neutralization and Isolation:

-

After the diazotization is complete, slowly add ammonia water to the reaction mixture to adjust the acid concentration to 25-30%.[1]

-

The product will precipitate out of the solution.

-

Filter the precipitate using a Büchner funnel and wash the filter cake with cold water.

-

-

Drying:

-

Dry the collected solid in a drying oven to obtain the final product, 2-hydroxy-5-nitropyridine.

-

Quantitative Data

The following table summarizes the reactant quantities and expected yield as detailed in the source patent.[1]

| Reactant/Product | Molar Ratio (relative to 2-aminopyridine) | Mass Ratio (relative to 2-aminopyridine) | Example Quantity |

| 2-Aminopyridine | 1.0 | 1.0 | 100.0 kg |

| Concentrated Sulfuric Acid | - | 8:1 - 10:1 | 1000 kg |

| Concentrated Nitric Acid | 0.9:1 - 1.0:1 | - | 92.8 kg |

| Sodium Nitrite | 1.5:1 - 1.7:1 | - | 110.1 kg |

| Ammonia Water | - | - | 600 kg |

| 2-Hydroxy-5-nitropyridine | - | - | 84.5 kg (56.7% Yield) |

Product Characterization:

-

¹H NMR (DMSO-d₆, TMS): δ 6.41-6.43 (d, 1H), δ 8.10-8.14 (q, 1H), δ 8.65 (d, 1H), δ 12.63 (s, 1H).[1]

Workflow Diagram

Caption: Workflow for the one-pot synthesis of 2-hydroxy-5-nitropyridine.

Safety Precautions

-

This procedure involves the use of concentrated strong acids and should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The addition of reagents should be done slowly and with adequate cooling to control the exothermic reactions.

-

Handle sodium nitrite with care as it is a strong oxidizing agent.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The one-pot synthesis method for 2-hydroxy-5-nitropyridine offers significant advantages over traditional multi-step approaches, including reduced reaction time, lower costs, and minimized waste generation. The detailed protocol and workflow provided in this application note are intended to enable researchers to safely and efficiently produce this valuable chemical intermediate.

References

Application Notes and Protocols: Nitration of 2-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 2-hydroxypyridine, a critical reaction in the synthesis of various pharmaceutical intermediates. The primary product of this reaction is typically 2-hydroxy-5-nitropyridine, a valuable building block in medicinal chemistry. This protocol outlines two common synthetic routes: the direct nitration of 2-hydroxypyridine and a two-step method involving the nitration of 2-aminopyridine followed by hydrolysis. Safety precautions, reaction conditions, and purification methods are detailed to ensure reproducible and safe execution in a laboratory setting.

Introduction

2-Hydroxypyridine and its nitrated derivatives are important precursors in the development of novel therapeutic agents. The introduction of a nitro group onto the pyridine ring via electrophilic substitution is a fundamental transformation that allows for further functionalization. The position of nitration is influenced by the directing effects of the hydroxyl group and the reaction conditions employed. This protocol focuses on the synthesis of 2-hydroxy-5-nitropyridine, a key intermediate.[1]

Chemical Reaction Pathway

Caption: Chemical equation for the nitration of 2-hydroxypyridine.

Experimental Protocols

Two primary methods for the synthesis of 2-hydroxy-5-nitropyridine are presented below.

Method 1: Direct Nitration of 2-Hydroxypyridine

This method involves the direct electrophilic substitution of a nitro group onto the 2-hydroxypyridine ring.

Materials:

-

2-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp gr 1.50)

-

Ice

-

50% aqueous Sodium Hydroxide (NaOH)

-

Ether or Methylene Chloride

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add 2-hydroxypyridine (1.0 mole) to concentrated sulfuric acid (650 ml). Maintain the internal temperature below 30°C during the addition.[2]

-

Prepare a cold mixture of concentrated nitric acid (48 ml) and concentrated sulfuric acid (92 ml).[2]

-

Slowly add the cold nitrating mixture to the 2-hydroxypyridine solution over 3-5 hours, ensuring the reaction temperature is maintained between 40-45°C.[2]

-

After the addition is complete, continue stirring for an additional 30 minutes.[2]

-

Pour the reaction mixture into 2 liters of ice and water.[2]

-

Neutralize the solution to a pH of 1 to 4 with a 50% aqueous sodium hydroxide solution.[2]

-

Extract the product three times with either ether or methylene chloride.[2]

-

Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]

-

The crude product can be purified by sublimation at 50°C (<1 mm) or by recrystallization.[2][3]

Method 2: Nitration of 2-Aminopyridine followed by Hydrolysis

This two-step, one-pot synthesis is an alternative route to 2-hydroxy-5-nitropyridine.[4]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Nitrite (NaNO₂)

-

Ammonia Water

-

Ice water

Procedure: Step 1: Nitration of 2-Aminopyridine

-

Add 2-aminopyridine (100.0 kg, 1063.8 mol) in batches to concentrated sulfuric acid (1 ton) in a suitable reactor, maintaining the temperature between 10-20°C.[4]

-

Add concentrated nitric acid (92.8 kg, 957.4 mol) and heat the mixture to 45-50°C.[4]

-

Stir the reaction for 4-5 hours.[4]

Step 2: Diazotization and Hydrolysis

-

Slowly pour the reaction solution into 1 ton of ice water, keeping the temperature between 0-10°C.[4]

-

Add an aqueous solution of sodium nitrite (110.1 kg, 1595.7 mol) dropwise.[4]

-

After the reaction is complete, add ammonia water (600 kg) to adjust the acid concentration of the reaction solution to 25-30%.[4]

-

Filter the resulting precipitate and dry to obtain 2-hydroxy-5-nitropyridine.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for the direct nitration of 2-hydroxypyridine.

Data Summary

The following table summarizes the quantitative data from the described protocols.

| Parameter | Method 1: Direct Nitration of 2-Hydroxypyridine | Method 2: One-Pot from 2-Aminopyridine |

| Reactants | ||

| Starting Material | 2-Hydroxypyridine | 2-Aminopyridine |

| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / H₂SO₄ |

| Reaction Conditions | ||

| Temperature (°C) | 40 - 45 | 45 - 50 (Nitration) |

| 0 - 10 (Diazotization) | ||

| Reaction Time (hours) | 3 - 5 (addition) + 0.5 (stirring) | 4 - 5 (Nitration) |

| Product Information | ||

| Product | 2-Hydroxy-5-nitropyridine | 2-Hydroxy-5-nitropyridine |

| Yield (%) | 75 | 56.7 |

| Melting Point (°C) | 188 - 191 | Not Specified in Protocol |

| Appearance | Yellow crystalline solid | Not Specified in Protocol |

Note: Yields and reaction conditions may vary based on the scale and specific laboratory setup.

Safety Precautions

-

Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Quenching the reaction mixture with water should be done slowly and with cooling to manage the heat generated.

References

Application Notes and Protocols: 5-Hydroxy-2-nitropyridine as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-hydroxy-2-nitropyridine as a crucial intermediate in the synthesis of pharmaceuticals. The focus is on its application in the production of the antimalarial drug pyronaridine, highlighting a key synthetic transformation into 2-chloro-5-nitropyridine.

Introduction

This compound is a versatile pyridine derivative that serves as an essential building block in medicinal chemistry.[1] Its chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, allows for a range of chemical modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules. This intermediate is particularly significant in the development of anti-inflammatory, antimicrobial, and antimalarial agents.[1][2]

A primary application of this compound is its conversion to 2-chloro-5-nitropyridine, a critical intermediate for the synthesis of various pharmaceuticals, including the antimalarial drug pyronaridine.[3] This conversion is a key step that activates the pyridine ring for subsequent nucleophilic substitution reactions.

Synthesis of 2-Chloro-5-nitropyridine from this compound

The chlorination of this compound is a fundamental step in the synthesis of several active pharmaceutical ingredients. This process can be achieved with high efficiency using various chlorinating agents.

Quantitative Data Summary

| Product | Starting Material | Chlorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Chloro-5-nitropyridine | This compound | Phosphorus pentachloride | 1,2-Dichloroethane | 80-85 | 6 | 94.0 | 99.9 (GC) | [4] |

| 2-Chloro-5-nitropyridine | This compound | Phosphorus oxychloride / Phosphorus pentachloride | - | 100-105 | 5 | 95.3 | 99.8 (GC) | [5] |

| 2-Chloro-5-nitropyridine | This compound | Phosphorus oxychloride | N,N-Diethylaniline / Etamon chloride | 120-125 | 5-8 | 76.9 | - | [6] |

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Pentachloride in 1,2-Dichloroethane [4]

-

To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.

-

Stir the mixture and heat to 80-85 °C for 6 hours.

-

After the reaction is complete, recover the 1,2-dichloroethane by distillation under reduced pressure.

-

Cool the reaction solution to 25 °C and slowly pour it into 150 g of ice water with sufficient stirring.

-

Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.

-

Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.

-

Combine the organic phases, wash with 20 g of saturated brine, and dry with 2.0 g of anhydrous sodium sulfate.

-

Recover the 1,2-dichloroethane by distillation and dry the residue to obtain 14.9 g of 2-chloro-5-nitropyridine.

Protocol 2: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride [5]

-

In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.

-

Stir the mixture and heat to 100-105 °C for 5 hours.

-

Recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the remaining residue into 120 g of ice water with thorough stirring.

-

Neutralize the mixture to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.

-

Combine the organic phases, wash with 20 g of saturated brine, and dry over 2.0 g of anhydrous sodium sulfate.

-

Distill off the dichloromethane and dry the product to yield 15.1 g of 2-chloro-5-nitropyridine.

Application in the Synthesis of Pyronaridine

2-Chloro-5-nitropyridine is a key precursor in the synthesis of the antimalarial drug pyronaridine. The synthesis of pyronaridine from this intermediate involves several key transformations, including nucleophilic aromatic substitution (SNAr) reactions. Both linear and convergent synthetic routes have been developed.[7]

A convergent synthesis approach involves the reaction of a substituted aminophenol derivative with a complex tricyclic heteroaromatic compound derived from 2-chloro-5-nitropyridine.[7] Key reaction types in the overall synthesis of pyronaridine include the Ullmann condensation and the Mannich reaction.[7]

Mechanism of Action of Pyronaridine

Pyronaridine exhibits a dual mechanism of action, which contributes to its potent antimalarial and potential anticancer activities.[2][8]

-

Inhibition of Hemozoin Formation (Antimalarial Activity): In the malaria parasite Plasmodium falciparum, pyronaridine inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to the accumulation of free heme, which is toxic to the parasite.[9][10]

-

DNA Intercalation and Topoisomerase II Inhibition (Anticancer and Antimalarial Activity): Pyronaridine can intercalate into DNA and inhibit the enzyme topoisomerase II.[2][8] This action disrupts DNA replication and repair processes, leading to cell death in both cancer cells and the malaria parasite.[4]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient conversion to 2-chloro-5-nitropyridine provides a key building block for the synthesis of important drugs like pyronaridine. The detailed protocols and understanding of the subsequent applications and mechanisms of action of the final products are essential for researchers in the field of drug discovery and development.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Pyronaridine: An update of its pharmacological activities and mechanisms of action: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. What is the mechanism of Pyronaridine Phosphate? [synapse.patsnap.com]

- 10. WO2013159427A1 - Method for preparing pyronaridine - Google Patents [patents.google.com]

Application Notes and Protocols for 5-Hydroxy-2-Nitropyridine in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitropyridine is a versatile chemical intermediate primarily utilized in the synthesis of agrochemicals, rather than for its direct application in crop protection. Its chemical structure allows for facile conversion into key building blocks for the production of potent fungicides. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of the anilinopyrimidine fungicide, cyprodinil. It includes experimental protocols for the synthesis of the key intermediate, 2-chloro-5-nitropyridine, and its subsequent conversion to cyprodinil, alongside quantitative data on the fungicidal activity of the final product and protocols for its evaluation.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound serves as a valuable starting material in the multi-step synthesis of various agrochemicals. While direct applications of this compound in agrochemical formulations are not widely documented, its utility lies in its conversion to more reactive intermediates. A prime example is its transformation into 2-chloro-5-nitropyridine, a key precursor for the synthesis of the broad-spectrum fungicide cyprodinil.[1][2] Cyprodinil is effective against a range of plant pathogenic fungi by inhibiting the biosynthesis of methionine.

The following sections detail the synthetic pathway from this compound to cyprodinil and provide protocols for assessing the biological activity of the resulting fungicide.

Synthetic Applications and Experimental Protocols

The primary application of this compound in agrochemical research is as a foundational molecule for the synthesis of more complex, biologically active compounds. The following protocols outline the synthesis of the fungicide cyprodinil, starting from this compound.

Synthesis of 2-Chloro-5-nitropyridine from this compound

This protocol describes the chlorination of this compound to yield the key intermediate, 2-chloro-5-nitropyridine.[3][4][5][6]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

40 wt% aqueous sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Four-necked flask equipped with a thermometer, stirrer, and reflux condenser

-

Rotary evaporator

Procedure:

-

In a 500 ml four-necked flask, combine 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.

-

Stir the mixture and heat to 100-105°C for 5 hours.

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 120 g of ice water with vigorous stirring.

-

Neutralize the solution to a pH of 8-9 by adding a 40 wt% aqueous sodium hydroxide solution.

-

Separate the organic layer. Extract the aqueous layer three times with 60 g of dichloromethane each time.

-

Combine the organic phases and wash with 20 g of saturated brine.

-

Dry the organic phase with 2.0 g of anhydrous sodium sulfate.

-

Remove the dichloromethane by distillation to obtain 2-chloro-5-nitropyridine. The expected yield is approximately 15.1 g (95.3%) with a purity of 99.8% as determined by gas chromatography.

Synthesis of Cyprodinil from 2-Chloro-5-nitropyridine

While a direct, detailed, and publicly available protocol for the synthesis of cyprodinil from 2-chloro-5-nitropyridine is not readily found in the searched literature, the general synthetic route involves the reaction of a substituted pyrimidine with aniline. The synthesis of the pyrimidine core can be achieved from precursors derived from 2-chloro-5-nitropyridine. The overall transformation implies a reduction of the nitro group to an amino group, followed by cyclization with a diketone to form the pyrimidine ring, and finally, a reaction with aniline.

Conceptual Two-Step Synthesis Pathway:

-

Reduction of 2-chloro-5-nitropyridine to 5-amino-2-chloropyridine: This can be achieved using standard reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or by using reducing agents like iron in acidic medium.

-

Synthesis of Cyprodinil: The resulting 5-amino-2-chloropyridine can then be used to construct the final cyprodinil molecule. This typically involves a condensation reaction with a β-diketone (1-cyclopropyl-1,3-butanedione) to form the pyrimidine ring, followed by a nucleophilic substitution with aniline.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of cyprodinil against various plant pathogenic fungi. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.

| Fungal Species | IC₅₀ (µM) |

| Botrytis cinerea | 0.44 |

| Pseudocercosporella herpotrichoides | 4.8 |

| Helminthosporium oryzae | 0.03 |

Data sourced from Masner, P., Muster, P., and Schmid, J. (1994). Possible methionine biosynthesis inhibition by pyrimidinamine fungicides. Pesticide Science, 42(3), 163-166.

Experimental Protocol for In Vitro Antifungal Assay

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized fungicide like cyprodinil against a target fungus using the broth microdilution method.[7][8][9][10]

Materials:

-

Synthesized cyprodinil

-

Reference antifungal agents (e.g., commercial-grade cyprodinil, other fungicides)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth - PDB)

-

Sterile 96-well microtiter plates

-

Target fungal strain

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the synthesized cyprodinil in DMSO (e.g., 10 mg/mL). Prepare stock solutions of reference antifungal agents as positive controls.

-

Inoculum Preparation: Grow the target fungus on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10⁵ spores/mL).

-

Assay Setup: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the cyprodinil stock solution in the liquid culture medium to achieve a range of desired test concentrations. b. Add the standardized fungal inoculum to each well containing the diluted compound. c. Include a positive control (inoculum with a known antifungal agent), a negative control (inoculum with no compound), and a sterility control (medium only).

-

Incubation: Incubate the microtiter plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Synthetic Pathway from this compound to Cyprodinil

Caption: Synthetic pathway from this compound to cyprodinil.

Experimental Workflow for Agrochemical Synthesis and Screening

Caption: General workflow for agrochemical synthesis and screening.

Conclusion